Nimorazole

Vue d'ensemble

Description

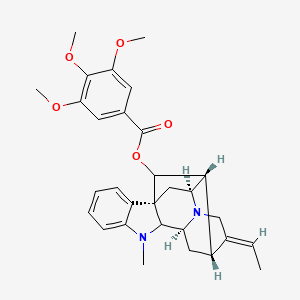

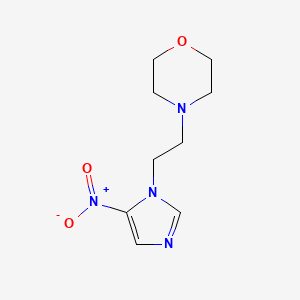

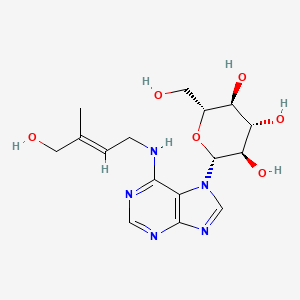

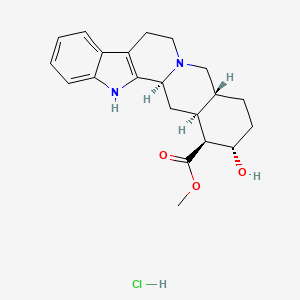

Le nimorazole est un dérivé du nitroimidazole de formule chimique C₉H₁₄N₄O₃ . Il est principalement connu pour ses propriétés anti-infectieuses et est utilisé comme radiosensibilisateur dans le traitement du cancer de la tête et du cou . Le this compound agit en augmentant les effets de la radiothérapie sur les cellules tumorales hypoxiques, les rendant plus sensibles aux radiations .

Applications De Recherche Scientifique

Nimorazole has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Nimorazole is an antimicrobial agent with activity against anaerobic bacteria and protozoa . Its actions and properties are similar to metronidazole . It has been used in trials studying the treatment of Hypoxia, Radiotherapy, Hypoxic Modification, Gene Profile, Gene Signature, and Head and Neck Squamous Cell Carcinoma, among others .

Mode of Action

The mechanism of action of this compound involves the formation of reactive intermediates upon reduction of the nitro group . These intermediates cause the DNA strand to break . This explains their antimicrobial as well as mutagenic effect .

Biochemical Pathways

This compound is metabolized by a nitroreductase from a human pathogen Haemophilus influenzae (HiNfsB) . HiNfsB effectively metabolizes ten clinically used nitroimidazoles .

Pharmacokinetics

The pharmacokinetics of this compound were studied in 19 individuals after single oral doses of between 0.5-3.5 g . HPLC measurements showed, after a rapid absorption, a linear relationship between peak plasma concentration and given dose . Mean elimination half-life was 3.1 h . A tendency to a dose-dependent variation in the apparent volume of distribution, total body clearance, and elimination half-life suggest non-linear pharmacokinetics of this compound .

Result of Action

This compound is selectively cytotoxic to tumour cells due to reduction of the molecule as a prerequisite for accumulation in the cell . In contrast, dissociative electron attachment, commonly believed to be the source of chemical activity of LEEs, represents only a minor reaction channel which is further suppressed upon hydration .

Action Environment

The action of this compound is influenced by the presence of low-energy electrons (LEEs) formed as secondary particles in the interaction of high-energy quanta (particles or photons in the MeV range) with cellular components . These LEEs effectively cause the reduction of this compound via associative electron attachment . This supports the hypothesis that this compound is selectively cytotoxic to tumour cells due to reduction of the molecule as a prerequisite for accumulation in the cell .

Analyse Biochimique

Biochemical Properties

Nimorazole, like other nitroimidazoles, has both antiprotozoal and antibacterial activity . It interacts with various enzymes and proteins within these organisms, disrupting their biochemical reactions.

Cellular Effects

This compound has been used in trials studying the treatment of Hypoxia, Radiotherapy, Hypoxic Modification, Gene Profile, Gene Signature, and Head and Neck Squamous Cell Carcinoma . It influences cell function by disrupting the normal biochemical processes within the cell, leading to cell death .

Molecular Mechanism

It is known that this compound, like other nitroimidazoles, undergoes reduction in bacteria where it is metabolized to cytotoxic derivatives that bind to DNA, causing loss of the helical structure, strand breakage, and impairment of DNA function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant effects over time. For instance, it has been observed that this compound combined with Radiotherapy significantly improved permanent local control in two tumor models .

Metabolic Pathways

It is known that this compound, like other nitroimidazoles, undergoes reduction in bacteria where it is metabolized to cytotoxic derivatives .

Méthodes De Préparation

Le nimorazole peut être synthétisé par un processus en plusieurs étapes. La synthèse commence par la réaction de la morpholine avec le 2-chloroéthanol, suivie d'une chloration. Le produit résultant est ensuite condensé avec le 4(5)-nitroimidazole en présence d'un catalyseur de transfert de phase . Cette méthode est efficace et adaptée à la production industrielle en raison de sa simplicité et de la disponibilité des matières premières .

Analyse Des Réactions Chimiques

Le nimorazole subit diverses réactions chimiques, notamment :

Réduction : Le this compound peut être réduit en son dérivé amine correspondant dans des conditions spécifiques.

Oxydation : Il peut également subir des réactions d'oxydation, bien que celles-ci soient moins courantes.

Substitution : Le this compound peut participer à des réactions de substitution, en particulier impliquant le groupe nitro.

Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs comme le borohydrure de sodium et des agents oxydants comme le permanganate de potassium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Médecine : Il est principalement utilisé dans le traitement du cancer de la tête et du cou, où il améliore les effets de la radiothérapie.

Mécanisme d'action

Le this compound exerce ses effets en améliorant les effets de la radiothérapie sur les cellules tumorales hypoxiques. Il agit en ciblant sélectivement les cellules hypoxiques, qui sont plus résistantes aux radiations . Le this compound améliore les effets cytotoxiques des radiations en augmentant la production d'espèces réactives de l'oxygène (ROS) dans ces cellules . Cela conduit à une augmentation des dommages à l'ADN et à la mort cellulaire dans les cellules tumorales hypoxiques .

Comparaison Avec Des Composés Similaires

Le nimorazole fait partie de la famille des composés nitroimidazoles, qui comprend d'autres radiosensibilisateurs comme le métronidazole, le misonidazole et l'étanidazole . Comparé à ces composés, le this compound a une structure unique qui lui permet d'être plus efficace pour cibler les cellules tumorales hypoxiques . De plus, le this compound a un profil de toxicité plus faible, ce qui en fait une option plus sûre pour une utilisation en radiothérapie .

Les composés similaires comprennent :

Métronidazole : Un autre dérivé du nitroimidazole utilisé comme agent anti-infectieux.

Misonidazole : Un radiosensibilisateur ayant un mécanisme d'action similaire mais une toxicité plus élevée.

Étanidazole : Un autre radiosensibilisateur ayant une structure chimique différente mais des effets similaires.

La structure unique du this compound et sa toxicité plus faible en font un composé précieux dans le traitement des tumeurs hypoxiques .

Propriétés

IUPAC Name |

4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJFHRLTPRPZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=NC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057795 | |

| Record name | Nimorazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6506-37-2 | |

| Record name | Nimorazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6506-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimorazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006506372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nimorazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nimorazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nimorazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nimorazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIMORAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469ULX0H4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)